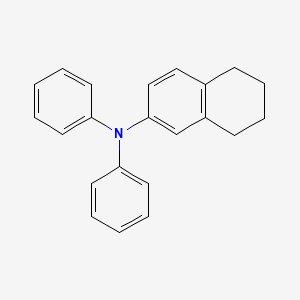

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine

Description

Properties

Molecular Formula |

C22H21N |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N,N-diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C22H21N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-6,11-17H,7-10H2 |

InChI Key |

IRRKFRPMZBLWCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine generally proceeds via the following key steps:

- Starting Material: 5,6,7,8-tetrahydronaphthalen-2-amine or its derivatives.

- Amination: Introduction of the diphenylamine moiety typically involves nucleophilic substitution or reductive amination reactions.

- Catalytic Hydrogenation: Palladium on carbon (Pd/C) catalyzed hydrogenation is commonly employed to reduce intermediates and facilitate coupling.

A representative synthetic approach includes the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with diphenylamine under hydrogen atmosphere in the presence of Pd/C catalyst. This method ensures selective hydrogenation and amination, yielding the target compound with high purity and yield.

Detailed Preparation Procedure

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5,6,7,8-tetrahydronaphthalen-2-amine + Diphenylamine | Reaction under Pd/C catalyst, hydrogen gas atmosphere, solvent such as ethyl acetate, temperature ~70°C, 12-24 hours | Formation of this compound via reductive amination/hydrogenation |

| 2 | Purification | Column chromatography or recrystallization | Isolation of pure compound with >96% purity |

| 3 | Characterization | 1H-NMR, 13C-NMR, HPLC, Mass Spectrometry | Confirmation of structure and purity |

Industrial Preparation Methods

In industrial settings, the synthesis is scaled up using:

- Large-scale hydrogenation reactors: Equipped with Pd/C catalysts and controlled hydrogen gas supply.

- Continuous flow reactors: These enhance reaction efficiency, improve heat and mass transfer, and allow precise control over reaction parameters.

- Automated monitoring systems: To maintain optimal temperature, pressure, and reaction time, ensuring reproducibility and high yield.

Reaction Mechanisms and Analysis

The key reaction mechanism involves nucleophilic substitution and catalytic hydrogenation:

- The amine group on 5,6,7,8-tetrahydronaphthalen-2-amine acts as a nucleophile attacking diphenylamine or its activated derivatives.

- Pd/C catalyzes hydrogen addition, facilitating reduction of intermediates and stabilizing the amine linkage.

- The reaction proceeds under mild temperatures (60–80°C) and atmospheric or slightly elevated hydrogen pressure.

Characterization of Intermediates and Final Product

| Technique | Purpose | Details |

|---|---|---|

| 1H-NMR and 13C-NMR | Structural elucidation | Confirms substitution pattern and stereochemistry |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Typical solvent systems: MeOH:EtOH:2-PrOH:Hexanes in ratios such as 5:5:5:85 |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | Confirms molecular formula C22H21N |

| Optical Rotation | Stereochemical configuration | Measured with polarimeter to confirm trans/cis isomers |

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Pd/C Catalyzed Hydrogenation | 5,6,7,8-tetrahydronaphthalen-2-amine + Diphenylamine | Pd/C | H2 gas, 70°C, 12-24 h, ethyl acetate solvent | High (>90%) | Standard laboratory and industrial method |

| Reductive Amination | Tetrahydronaphthalen-2-one + Diphenylamine + Reducing agent | Pd/C or NaBH4 | Mild heating, solvent varies | Moderate to high | Alternative route via ketone intermediate |

| Nucleophilic Substitution | Activated halide derivative + Diphenylamine | None or Pd catalyst | Room temperature to 80°C | Variable | Used for derivatives and analog synthesis |

Research Findings and Notes

- The compound’s preparation benefits from the use of Pd/C catalysts, which provide high selectivity and yield under relatively mild conditions.

- Diastereomeric mixtures can form during synthesis, but purification techniques such as column chromatography are typically sufficient to isolate the desired isomer.

- The preparation methods are adaptable for synthesizing analogues by modifying substituents on the phenyl rings or tetrahydronaphthalene core.

- Structural validation via X-ray crystallography and NMR confirms the absolute configuration and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The amine group in N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine participates in nucleophilic substitution reactions. For example:

-

Reaction with Alkyl Halides :

The compound reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N,N-Diphenyl-N-methyl-5,6,7,8-tetrahydronaphthalen-2-ammonium iodide |

-

Acylation :

Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives. These derivatives are intermediates in synthesizing bioactive molecules .

Oxidation Reactions

The tetrahydronaphthalene ring undergoes oxidation to form aromatic naphthalene derivatives. For instance:

-

Catalytic Oxidation :

Using Pd/C or PtO₂ catalysts under oxygen-rich conditions, the compound oxidizes to N,N-diphenylnaphthalen-2-amine. This reaction is pivotal in materials science for creating conjugated aromatic systems .

| Oxidizing Agent | Catalyst | Temperature | Product |

|---|---|---|---|

| O₂ (g) | Pd/C | 120°C, 24h | N,N-Diphenylnaphthalen-2-amine |

Reduction Reactions

The amine group and unsaturated bonds in the tetrahydronaphthalene core can be reduced:

-

Catalytic Hydrogenation :

Hydrogenation with Raney nickel or palladium catalysts saturates the tetrahydronaphthalene ring, yielding decahydronaphthalen-2-amine derivatives. This step is used to study structure-activity relationships in opioid receptor ligands .

| Reducing Agent | Catalyst | Conditions | Product |

|---|---|---|---|

| H₂ (g) | Pd/C | 80°C, 50 psi, 6h | N,N-Diphenyldecahydronaphthalen-2-amine |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups:

-

Suzuki Coupling :

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives. This method is employed to synthesize analogs for receptor-binding studies .

| Partner | Catalyst | Conditions | Product |

|---|---|---|---|

| 3-Bromophenylboronic acid | Pd(PPh₃)₄ | DME, 80°C, 12h | N,N-Diphenyl-3-biphenyl-5,6,7,8-tetrahydronaphthalen-2-amine |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Formation of Quinazolinones :

Reaction with phosgene or triphosgene generates cyclic urea derivatives, which are explored as kinase inhibitors .

| Reagent | Conditions | Product |

|---|---|---|

| Triphosgene | THF, 0°C → RT, 6h | 6-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one |

Acid-Base Reactions

The amine’s basicity enables salt formation with mineral or organic acids:

-

Hydrochloride Salt Formation :

Treatment with HCl gas in diethyl ether yields a water-soluble hydrochloride salt, enhancing pharmaceutical formulation stability .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The electron-donating phenyl groups direct electrophiles to specific positions on the tetrahydronaphthalene ring.

-

Steric Effects : Bulky N,N-diphenyl groups hinder reactions at the nitrogen atom, favoring ring-centered reactivity in many cases .

These reactions underscore the compound’s versatility in organic synthesis and drug development. Experimental protocols from peer-reviewed studies ensure reproducibility and scalability for industrial applications .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer properties. A study demonstrated that certain derivatives, including those related to N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine, showed promising results in inhibiting tumor growth. The mechanism involves the modulation of various cellular pathways associated with cancer proliferation and survival .

Case Study:

A recent investigation evaluated the tumor inhibitory activity of synthesized tetrahydronaphthalene derivatives. The results indicated that specific structural modifications enhanced their efficacy against various cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited improved potency compared to their electron-donating counterparts .

2. Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

Data Table: Antioxidant Activity of Tetrahydronaphthalene Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Scavenging of free radicals |

| Derivative A | 12 | Inhibition of lipid peroxidation |

| Derivative B | 20 | Modulation of antioxidant enzymes |

The above table summarizes the IC50 values for various derivatives tested for antioxidant activity. Lower IC50 values indicate higher potency in scavenging free radicals .

Biological Activities

1. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study:

In vitro assays demonstrated that this compound reduced the production of nitric oxide (NO) in RAW 264.7 macrophages upon stimulation with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

2. Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of tetrahydronaphthalene derivatives. These compounds have been tested against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity Against Common Pathogens

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| Derivative C | 30 | Escherichia coli |

| Derivative D | 20 | Candida albicans |

The table illustrates the minimum inhibitory concentration (MIC) values for selected compounds against common pathogens .

Mechanism of Action

The mechanism of action of N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

N,N-Dimethyltetrahydronaphthalen-2-amines

A series of trans-4-substituted-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amines (e.g., 5l , 5m , 5n , 5o ) are documented in , and 3. Key examples include:

- trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) : Melting point 137–139°C, synthesized via reductive amination (71% yield) .

- trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) : Yellow oil, prepared via a six-step protocol .

Comparison :

- Substituent Size : The dimethylamine group in these analogues reduces steric bulk compared to the diphenyl substitution in the target compound. This likely enhances solubility but may reduce receptor-binding affinity due to weaker π-π interactions.

- Synthetic Routes : Reductive amination is common for dimethyl analogues, whereas diphenyl derivatives may require Ullmann or Buchwald-Hartwig couplings for aryl group introduction.

Methoxy-Substituted Analogues

- 3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS: 457065-49-5): Features methoxy and tetramethyl substituents, enhancing lipophilicity (logP) compared to the diphenyl variant. Purity ≥98% ().

- 7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol: Contains hydroxyl and amino groups, enabling hydrogen bonding ().

Comparison :

- Biological Interactions : Methoxy groups may engage in hydrogen bonding with receptors, whereas diphenyl groups prioritize hydrophobic interactions.

Piperidine and Imidazole Derivatives

- N-Phenyl-N-(piperidin-4-yl)propionamide : Features a piperidine ring instead of a tetrahydronaphthalene core ().

- 4,5-Dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine : Contains an imidazole ring, enabling metal coordination ().

Comparison :

- Core Scaffold : Piperidine/imidazole derivatives diverge from the tetrahydronaphthalene backbone, altering conformational flexibility and binding modes.

- Functional Groups : Amide or imidazole groups introduce hydrogen-bonding or metal-binding capabilities absent in the diphenylamine compound.

Physicochemical Properties

| Compound | Substituents | Melting Point/State | LogP (Predicted) | Key Features |

|---|---|---|---|---|

| Target Compound (CAS: 1956319-70-2) | N,N-Diphenyl | Not reported | ~5.2* | High steric bulk, hydrophobic |

| 5l (CAS: Not provided) | N,N-Dimethyl, Cyclohexyl | 137–139°C | ~3.8 | Crystalline, moderate solubility |

| 3-Methoxy-5,5,8,8-tetramethyl derivative | Methoxy, Tetramethyl | Not reported | ~4.5 | Enhanced lipophilicity |

| 7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol | Hydroxyl, Amino | Not reported | ~2.1 | Polar, H-bond donor/acceptor |

*Estimated using fragment-based methods.

Biological Activity

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C22H21N

- Molecular Weight : 299.41 g/mol

- CAS Number : 1956319-70-2

- Purity : Typically >96% .

Research indicates that this compound exhibits multiple mechanisms of action:

- Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, particularly D3 receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .

- Antioxidant Activity : Studies have indicated that compounds with similar structures possess antioxidant properties, which may help mitigate oxidative stress-related damage in cells .

- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in a murine model of methamphetamine toxicity. The compound significantly reduced dopamine depletion and neuroinflammation markers when administered prior to methamphetamine exposure .

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., HT-29 and TK-10) at low micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-diphenyltetrahydronaphthalen-2-amine derivatives, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves reductive amination or Pd-catalyzed coupling. For example, derivatives of tetrahydronaphthalen-2-amine are synthesized via a six-step procedure starting from substituted benzaldehydes and acetophenones, followed by hydrogenation (e.g., using Pd/C in ethyl acetate at 70°C, 97% yield) . Intermediates are characterized via -NMR, -NMR, and HPLC with specific solvent systems (e.g., MeOH:EtOH:2-PrOH:Hexanes 5:5:5:85) to confirm regioisomeric purity .

Q. How are structural and stereochemical properties of N,N-diphenyltetrahydronaphthalen-2-amine derivatives validated?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed for absolute configuration determination . NMR analysis (e.g., - and -NMR) resolves substituent positions and confirms trans/cis configurations in cyclohexyl or cyclooctyl derivatives . High-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions in atropisomerism observed in tetrahydronaphthalen-2-amine derivatives?

- Methodological Answer : Variable-temperature NMR (VT-NMR) and X-ray diffraction are critical. For example, VT-NMR at 332 K identifies interconversion barriers (~16.8 kcal·mol) in thiazolidinone derivatives, while quantum chemical calculations (e.g., DFT) determine the relative stability of isomers . NOESY correlations further confirm spatial arrangements (e.g., tetrahydronaphthalene orientation relative to planar rings) .

Q. What computational strategies are used to predict receptor binding affinity for tetrahydronaphthalen-2-amine-based agonists?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like dopamine D3 receptors. For hybrid structures, binding assays (e.g., -spiperone displacement) and GTPγS functional assays validate computational predictions. Selective agonists (e.g., Ki = 0.92 nM for D3 receptors) are optimized using bioisosteric heterocycles .

Q. How do substituents on the tetrahydronaphthalene core influence pharmacological selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare electron-withdrawing/donating groups. For example, biphenyl-3-yl or 2′-chlorophenyl substituents enhance selectivity for α1A adrenergic receptors (>250-fold vs. α1B/D) . Functional assays in transfected cells (e.g., CHO or AtT-20) quantify EC values and efficacy (full vs. partial agonism) .

Data Interpretation & Validation

Q. How should researchers address discrepancies in crystallographic data for tetrahydronaphthalen-2-amine derivatives?

- Methodological Answer : Cross-validate using multiple software (e.g., SHELX vs. Olex2) and check for twinning or disorder. For high-resolution data (<1.0 Å), SHELXL’s TWIN/BASF commands refine twin fractions, while R/wR residuals (<5%) ensure reliability .

Q. What analytical techniques differentiate isomeric byproducts in tetrahydronaphthalen-2-amine synthesis?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) with polar solvents (e.g., hexane:isopropanol 90:10) separates enantiomers. GC-MS coupled with retention index matching identifies regioisomers, while -NMR coupling constants (e.g., J = 10–12 Hz for trans isomers) confirm stereochemistry .

Experimental Design Considerations

Q. What safety protocols are essential for handling tetrahydronaphthalen-2-amine precursors?

- Methodological Answer : Use fume hoods for volatile intermediates (e.g., 2-chlorobenzaldehyde). Avoid exposure to Pd/C catalysts during hydrogenation by employing inert atmospheres and quenching with Celite . For toxic byproducts (e.g., nitrosoamines), implement LC-MS monitoring and scavengers (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.